molecular formula C15H21ClN2O2 B3092494 tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 1228556-99-7

tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B3092494
CAS No.: 1228556-99-7
M. Wt: 296.79 g/mol
InChI Key: WWWIVVADARKSAS-ZDUSSCGKSA-N
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Description

“(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” (CAS: 1228556-99-7) is a chiral piperazine derivative with the molecular formula C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol . The compound features a tert-butyl ester group at the 1-position of the piperazine ring and a 4-chlorophenyl substituent at the 3-position, with the (R)-enantiomer configuration. It is described as a high-purity compound (≥95%) intended for laboratory use, though its commercial availability is currently listed as discontinued .

Properties

IUPAC Name

tert-butyl (3R)-3-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIVVADARKSAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of ®-3-(4-Chloro-phenyl)-piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) improve stability but may reduce nucleophilicity at the piperazine nitrogen .
  • Aromatic vs. aliphatic substituents : Direct aryl groups (e.g., 4-chlorophenyl) favor planar interactions in binding pockets, while aliphatic chains (e.g., trifluoroethyl) enhance membrane permeability .
  • Positional effects : Substituents at the 3-position (as in the target compound) vs. 4-position (e.g., pyridinyl derivatives) alter steric and electronic profiles significantly .

Reactivity Comparison :

  • The 4-chlorophenyl group in the target compound may undergo electrophilic substitution, whereas sulfonyl or trifluoromethyl groups in analogs resist such reactions .
  • Tert-butyl esters in all analogs are acid-labile, enabling selective deprotection under mild conditions (e.g., HCl in dioxane) .

Pharmacological and Physicochemical Properties

Property Target Compound 4-(6-Amino-pyridin-3-yl) Analog 3-Trifluoromethyl-phenyl Analog
Molecular Weight 296.79 278.28 330.35
Purity ≥95% N/A ≥98%
Lipophilicity (LogP) Higher (Cl substituent) Moderate (pyridine) Highest (CF₃)
Solubility Low in water Improved by amino group Low (highly lipophilic)
Therapeutic Use Lab intermediate Pabuxirib synthesis Not specified

Key Trends :

  • Chirality : The (R)-configuration in the target compound may confer stereoselective binding advantages over racemic analogs .
  • Bioavailability : Bulkier substituents (e.g., trifluoromethylphenyl) reduce aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity

(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative notable for its potential biological activity, particularly in pharmaceutical applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a tert-butyl ester, which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.79 g/mol
  • CAS Number : 1228556-99-7

The structural characteristics of this compound allow it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and synthesis of related compounds .

The biological activity of (R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Its mechanism can vary based on the context of use, particularly in pharmacological applications .

Pharmacological Applications

Study on Neurochemical Interactions

A study explored the interactions of piperazine derivatives with neurotransmitter systems. The findings suggested that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, indicating potential applications in treating depression and anxiety disorders .

Antichlamydial Activity Research

In another investigation focused on related compounds, it was found that certain piperazine derivatives displayed selective activity against Chlamydia species. This highlights the potential for (R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester to be developed further as an antimicrobial agent .

Comparative Analysis of Biological Activity

CompoundBiological ActivityTarget
(R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl esterModulates neurotransmitter receptorsNeurological disorders
Piperazine derivativesAntimicrobial activityBacterial infections
Other piperazine analogsAntichlamydial activityChlamydia species

This table summarizes the biological activities associated with (R)-3-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate

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